molecular formula C19H20N2O3S B4929626 N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No. B4929626
M. Wt: 356.4 g/mol
InChI Key: QSPBFGUOVUOERD-UHFFFAOYSA-N
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Description

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as APB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. APB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in various physiological and pathological processes.

Scientific Research Applications

APB has been widely used in scientific research due to its selective antagonism of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, APB has been studied for its potential applications in these fields. For example, APB has been shown to inhibit the growth and metastasis of cancer cells by blocking N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. APB has also been studied for its potential use in pain management and inflammation treatment.

Mechanism of Action

APB exerts its effects by selectively blocking the N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide ion channel. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. APB blocks N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide by binding to a specific site on the channel, thereby preventing the influx of calcium ions and inhibiting downstream signaling.
Biochemical and Physiological Effects:
APB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that APB can reduce pain and inflammation in animal models. APB has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

APB has several advantages for lab experiments. First, it is a selective antagonist of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, which allows for the specific inhibition of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of APB in lab experiments. APB has a relatively short half-life and may require frequent dosing. Additionally, the effects of APB may vary depending on the experimental conditions and cell types used.

Future Directions

There are several future directions for the study of APB. First, further studies are needed to elucidate the precise mechanisms by which APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB may have potential applications in the treatment of various diseases, including pain, inflammation, and cancer. Therefore, further studies are needed to explore the therapeutic potential of APB. Finally, the development of more potent and selective N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide antagonists may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of APB involves the reaction of 4-acetylphenyl isothiocyanate with 4-propoxyaniline in the presence of a base. The resulting product is then acetylated to yield APB. The purity of APB is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

properties

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-12-24-17-10-6-15(7-11-17)18(23)21-19(25)20-16-8-4-14(5-9-16)13(2)22/h4-11H,3,12H2,1-2H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPBFGUOVUOERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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